molecular formula C7H5ClO2S B8724615 3-(5-Chlorothiophen-2-yl)prop-2-enoic acid

3-(5-Chlorothiophen-2-yl)prop-2-enoic acid

Cat. No.: B8724615
M. Wt: 188.63 g/mol
InChI Key: JAFVPRMULXJDEN-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)prop-2-enoic acid is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position and an acrylic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chlorothiophen-2-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride, followed by hydrolysis to yield the desired product . Another method includes the reaction of 5-chloro-2-bromothiophene with magnesium to form a Grignard reagent, which is then treated with carbon dioxide to introduce the carboxyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Chlorothiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)prop-2-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 5-Chloro-2-thiophenecarboxylic acid
  • 5-Chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides
  • N-(thiophen-2-yl) nicotinamide derivatives

Comparison: 3-(5-Chlorothiophen-2-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both a thiophene ring and an acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and industrial processes .

Properties

Molecular Formula

C7H5ClO2S

Molecular Weight

188.63 g/mol

IUPAC Name

3-(5-chlorothiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C7H5ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)

InChI Key

JAFVPRMULXJDEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C=CC(=O)O

Origin of Product

United States

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